8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline
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Overview
Description
Preparation Methods
The synthesis of 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline involves multiple steps, including the formation of the furo[3,40c]pyridine ring and its subsequent attachment to the theophylline moiety. Specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, indicating that this compound is likely produced on a smaller scale for research purposes.
Chemical Reactions Analysis
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions, modifications, and functions . Its unique structure allows it to interact with specific proteins, making it valuable for understanding protein dynamics in various biological processes
Mechanism of Action
The mechanism of action of 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique structure allows it to bind to these targets, potentially altering their activity or function . The exact pathways and molecular targets involved are still under investigation, highlighting the need for further research to fully understand its effects.
Comparison with Similar Compounds
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can be compared to other theophylline derivatives and furo[3,40c]pyridine compounds. Similar compounds include:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases.
Furo[3,40c]pyridine derivatives: Compounds with similar ring structures that may have different functional groups attached. The uniqueness of this compound lies in its combined structure, which allows it to interact with specific proteins in a way that other similar compounds may not.
Properties
CAS No. |
1797911-12-6 |
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Molecular Formula |
C15H15N5O4 |
Molecular Weight |
329.316 |
IUPAC Name |
1,3-dimethyl-8-[(6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c1-7-11(9-6-23-5-8(9)4-16-7)24-14-17-10-12(18-14)19(2)15(22)20(3)13(10)21/h4H,5-6H2,1-3H3,(H,17,18) |
InChI Key |
IYHKBGZFGONMBV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2COCC2=C1OC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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